

In-depth Technical Guide: 3-(Methylsulfonyl)benzylamine Hydrochloride - A Research Chemical Perspective

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Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzylamine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on the research chemical **3-(Methylsulfonyl)benzylamine hydrochloride**. Due to the limited availability of dedicated research on this specific compound, this guide synthesizes information from publicly available data, primarily from chemical suppliers, and contextualizes it within the broader landscape of medicinal chemistry and related sulfonyl-containing compounds. The aim is to provide a foundational understanding of its chemical properties, potential applications, and to offer insights into general methodologies that could be adapted for its study.

Chemical and Physical Properties

3-(Methylsulfonyl)benzylamine hydrochloride is a commercially available organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.^{[1][2][3]}

Property	Value	Reference
CAS Number	855267-50-4	[1][2][3]
Molecular Formula	C ₈ H ₁₂ ClNO ₂ S	[1][2][3]
Molecular Weight	221.71 g/mol	[2][3]
IUPAC Name	(3-methylsulfonylphenyl)methanamine;hydrochloride	[3]
Synonyms	3-(Aminomethyl)phenyl methyl sulfone hydrochloride	
Appearance	Solid (form may vary)	
Purity	Typically available in high purity (e.g., >97%) for research purposes.	

Synthesis and Reactivity

While specific, detailed, and peer-reviewed synthesis protocols for **3-(Methylsulfonyl)benzylamine hydrochloride** are not readily available in the scientific literature, its structure suggests plausible synthetic routes based on established organic chemistry principles.

A potential synthetic pathway could involve the following conceptual steps:



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*Conceptual Synthetic Pathway for **3-(Methylsulfonyl)benzylamine hydrochloride**.*

General Reactivity: The benzylamine moiety suggests that this compound can undergo reactions typical of primary amines, such as N-alkylation, N-acylation, and formation of Schiff

bases. The methylsulfonyl group is generally stable but can influence the electronic properties of the aromatic ring, potentially directing substitution reactions.

Potential Research Applications

Although specific biological activities of **3-(Methylsulfonyl)benzylamine hydrochloride** are not documented, the presence of the methylsulfonylphenyl motif is found in various biologically active molecules. This suggests potential areas of investigation for this compound.

- **As a Building Block in Medicinal Chemistry:** This compound can serve as a scaffold for the synthesis of more complex molecules. The primary amine provides a reactive handle for derivatization.
- **Enzyme Inhibition:** Sulfonamide and sulfone groups are present in a number of enzyme inhibitors. A study on aryl methyl sulfones demonstrated their potential as cyclooxygenase (COX) inhibitors.[4] It is plausible that derivatives of 3-(methylsulfonyl)benzylamine could be screened for inhibitory activity against various enzymes.
- **Factor Xa Inhibition:** A complex derivative containing a 3-(aminomethyl)phenyl methylsulfonyl moiety has been investigated as a Factor Xa inhibitor, suggesting that this core structure could be explored for activity in the coagulation cascade.[5]

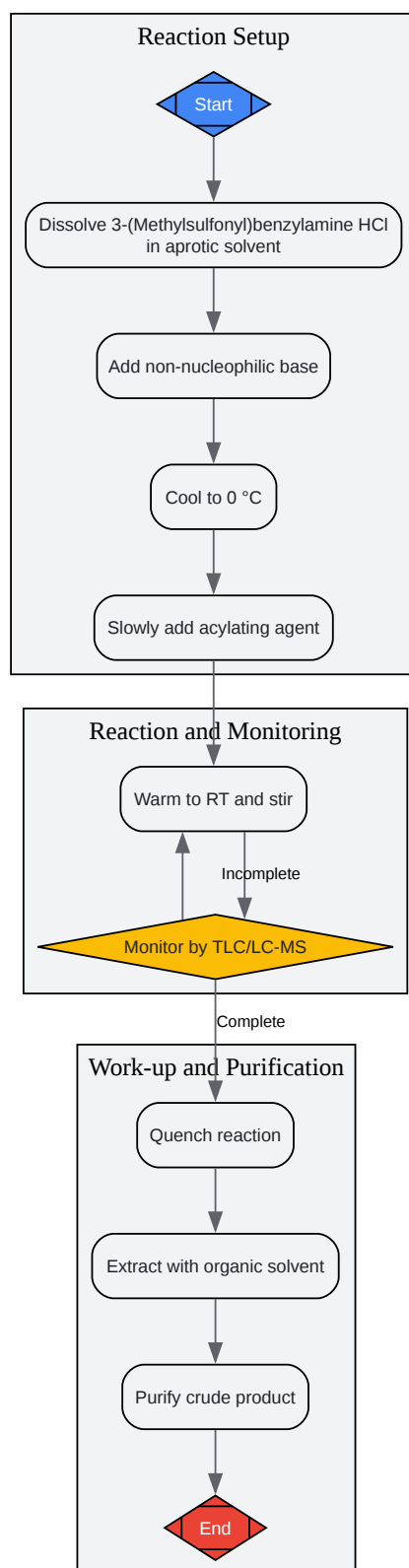
Experimental Protocols (General)

Given the lack of specific experimental data for this compound, the following are generalized protocols that could be adapted for its study.

General Protocol for N-Acylation

- **Dissolution:** Dissolve **3-(Methylsulfonyl)benzylamine hydrochloride** (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to neutralize the hydrochloride and deprotonate the primary amine.
- **Acylating Agent Addition:** Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1-1.2 equivalents) at 0 °C.

- Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.
- Purification: Purify the crude product by column chromatography or recrystallization.

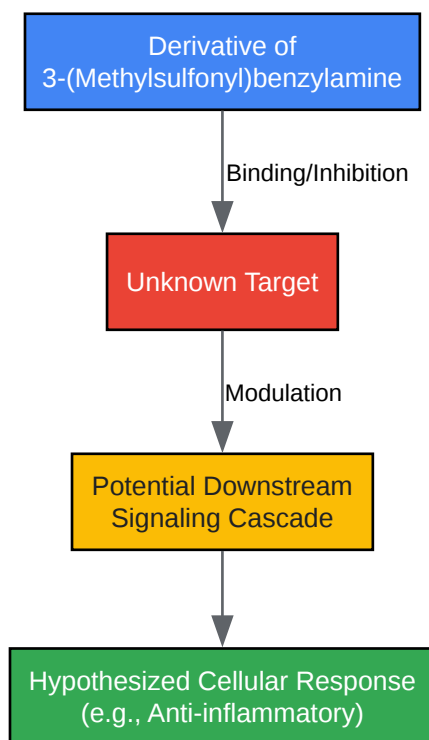


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General Workflow for N-Acylation.

Potential Signaling Pathway Involvement

There is no direct evidence linking **3-(Methylsulfonyl)benzylamine hydrochloride** to any specific signaling pathway. However, based on the activities of structurally related compounds, one could hypothesize potential areas for investigation. For instance, some sulfonamides have been shown to modulate pathways involved in inflammation and cell proliferation.



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Hypothetical Signaling Pathway Involvement.

Conclusion and Future Directions

3-(Methylsulfonyl)benzylamine hydrochloride is a readily available research chemical with potential as a building block for the synthesis of novel compounds with interesting biological activities. While there is a significant gap in the literature regarding its specific properties and applications, its structural motifs suggest that it could be a valuable starting point for research in areas such as enzyme inhibition and the development of new therapeutic agents. Future research should focus on the systematic exploration of its biological activity through screening in various assays and the synthesis of a library of derivatives to establish structure-activity relationships. Detailed studies on its mechanism of action and involvement in cellular signaling

pathways will be crucial to unlocking its full potential as a research tool and a lead compound in drug discovery.

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